4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid
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Overview
Description
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 3-methylpiperidinyl group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzoate derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methylpiperidin-4-yl)benzoic acid
- 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Uniqueness
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylene bridge and 3-methylpiperidinyl group differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
CAS No. |
926253-84-1 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-[(3-methylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO2/c1-11-3-2-8-15(9-11)10-12-4-6-13(7-5-12)14(16)17/h4-7,11H,2-3,8-10H2,1H3,(H,16,17) |
InChI Key |
FZWOQSMZYPCVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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